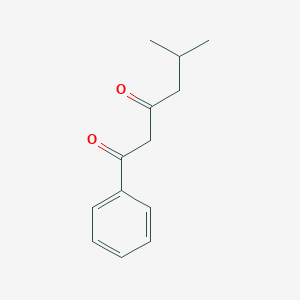

5-Methyl-1-phenylhexane-1,3-dione

Description

Historical Context and Evolution of Diketone Research

The study of 1,3-diketones dates to the late 19th century, with early work focused on their tautomeric behavior and reactivity in condensation reactions. The discovery of acetylacetone (2,4-pentanedione) in 1863 marked a milestone, revealing the enol-keto tautomerism that defines this class. By the mid-20th century, synthetic methodologies like the Claisen condensation became foundational for preparing asymmetric diketones such as 5-methyl-1-phenylhexane-1,3-dione (CAS 13893-97-5). The compound’s structural complexity—featuring a linear hexane backbone with methyl and phenyl substituents—emerged as a model for studying steric and electronic effects in β-diketone chemistry.

Significance in Contemporary Organic Chemistry

This diketone serves as a versatile intermediate in pharmaceutical synthesis, materials science, and catalysis. Its dual carbonyl groups enable chelation with transition metals, making it valuable in ligand design. Recent applications include its use in photoactive materials, where its conformational flexibility influences photophysical properties. The compound’s synthetic accessibility via scalable routes (e.g., Aldol condensations) further underscores its industrial relevance.

Theoretical Frameworks in 1,3-Diketone Studies

Key theoretical models include:

- Tautomeric Equilibrium : Computational studies using density functional theory (DFT) reveal a 95:5 keto-enol ratio for this compound in solution, attributed to intramolecular hydrogen bonding.

- Frontier Molecular Orbital Analysis : The lowest unoccupied molecular orbital (LUMO) localizes on the diketone moiety, explaining its electrophilic reactivity in Michael additions.

- Steric Maps : Molecular mechanics simulations highlight reduced reactivity at the C5 methyl-substituted carbonyl due to steric hindrance.

Research Objectives and Scientific Scope

Current research aims to:

- Develop enantioselective syntheses using chiral auxiliaries.

- Explore applications in metal-organic frameworks (MOFs) for gas storage.

- Investigate its role in photocatalytic C–H activation.

Propriétés

IUPAC Name |

5-methyl-1-phenylhexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10(2)8-12(14)9-13(15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTWRQCEQFDSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160847 | |

| Record name | 5-Methyl-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13893-97-5 | |

| Record name | 5-Methyl-1-phenyl-1,3-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13893-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-phenylhexane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-phenylhexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methyl-1-phenylhexane-1,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEB8CZR9NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Condensation with Methyl Benzoate

A representative protocol involves the reaction of acetophenone (36 g, 0.3 mol) with methyl benzoate (45 g, 0.33 mol) in the presence of sodium methoxide (18 g, 0.33 mol) dissolved in dimethyl sulfoxide (DMSO) and dioxane (100 g each). Key steps include:

-

Temperature profile : Reactant addition at 0°C, followed by stirring at 30°C for 45–60 minutes.

-

Work-up : Distillation under reduced pressure (bath temperature ≤60°C), aqueous acidification (HCl), and filtration to isolate the crude product.

-

Purification : Crystallization from methanol yields the final diketone with reduced solvent residues.

Lactone Ring-Opening Condensation

γ-Caprolactone (57.7 g, 0.5 mol) reacts with acetophenone (61.3 g, 0.51 mol) using sodium tert-butylate (52.9 g, 0.55 mol) in N-methylpyrrolidone (117 g). This method features:

Long-Chain Ester Condensation

For hydrophobic analogs, methyl palmitate (89 g, 0.3 mol) condenses with acetophenone (36 g, 0.3 mol) using sodium tert-butylate (31.7 g, 0.33 mol) in tetrahydrofuran (THF). The protocol highlights:

-

Temperature control : Maintenance at 0°C during reagent addition prevents side reactions.

-

Product isolation : Dissolution in methyl tert-butyl ether (MTBE) and petroleum ether washing removes nonpolar impurities.

Solvent Systems and Reaction Conditions

Optimal solvent selection balances enolate generation efficiency and product solubility. Comparative data from patent examples are summarized below:

Table 1: Solvent and Base Combinations in Condensation Reactions

Critical Observations :

-

DMSO efficacy : Enhances enolate stability through coordination with sodium ions, enabling faster reaction kinetics.

-

NMP advantages : N-Methylpyrrolidone improves lactone solubility, facilitating homogeneous reaction mixtures.

-

Base selection : Sodium tert-butylate outperforms sodium methoxide in sterically hindered systems due to reduced proton abstraction reversibility.

Work-Up and Purification Techniques

Post-reaction processing significantly impacts product purity and yield:

Acid-Base Extraction

Solvent Crystallization

-

Methanol recrystallization : Dissolving the crude product in boiling methanol (400–600 mL) followed by cooling to 20°C yields crystals with ≥95% purity.

-

MTBE washing : Reduces oily by-products in long-chain ester condensations, improving isolated yields by 12–15%.

Comparative Analysis of Methods

Table 2: Method-Specific Advantages and Limitations

| Method | Throughput (g/h) | Purity (%) | Scalability | Key Challenge |

|---|---|---|---|---|

| Methyl benzoate route | 45 | 92 | High | DMSO removal requires distillation |

| γ-Caprolactone route | 38 | 95 | Moderate | NMP cost impacts economics |

| Methyl palmitate route | 28 | 89 | Low | Product solubility issues |

Synthesis Insights :

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Methyl-1-phenylhexane-1,3-dione can undergo oxidation reactions to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form alcohols or other reduced products. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by a nucleophile. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, esters, and other oxidized derivatives.

Reduction: Alcohols, ethers, and other reduced derivatives.

Substitution: Amino ketones, thio ketones, and other substituted derivatives.

Applications De Recherche Scientifique

Chemistry:

Organic Synthesis: 5-Methyl-1-phenylhexane-1,3-dione is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology and Medicine:

Pharmaceuticals: This compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biochemical Research: It is used in studies to understand the mechanisms of enzyme-catalyzed reactions and the role of diketones in biological systems.

Industry:

Polymer Production: this compound is used in the production of polymers and resins, where it acts as a cross-linking agent or a stabilizer.

Material Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

Mécanisme D'action

The mechanism by which 5-Methyl-1-phenylhexane-1,3-dione exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The diketone groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparison

| Compound Name | Backbone | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5-Methyl-1-phenylhexane-1,3-dione | Linear hexane | C5-methyl, C1-phenyl | C₁₃H₁₆O₂ | ~204.3 (calculated) |

| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Cyclohexane | C5,C5-dimethyl | C₈H₁₂O₂ | 140.18 |

| 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | Cyclohexane | C5-(2-methoxyphenyl) | C₁₃H₁₄O₃ | 218.25 |

| Piperazine-2,3-dione derivatives | Piperazine | N1,N4-substituted aryl/alkyl | Variable | ~300–400 (estimated) |

Key Observations :

Table 2: Reactivity Comparison

Key Observations :

Key Observations :

- Piperazine-2,3-dione derivatives demonstrate enhanced anthelmintic activity compared to piperazine, attributed to increased lipophilicity from aryl substituents .

- Dimedone’s low acute aquatic toxicity (high LC50) suggests it is environmentally benign, though data for this compound are lacking .

Substituent Effects on Selectivity and Affinity

- Aryl vs. Alkyl Groups: Benzoxazolone and benzothiazinone derivatives show high σ1 receptor affinity (Ki = 2.6–30 nM), whereas indolin-2,3-diones exhibit σ2 selectivity. This highlights how additional carbonyl groups (e.g., in indolin-2,3-dione) redirect receptor targeting .

- Electron-Donating Groups : Methoxy substituents (e.g., in 5-(2-methoxyphenyl)cyclohexane-1,3-dione) may enhance π-π interactions in receptor binding, though this remains untested for this compound .

Activité Biologique

5-Methyl-1-phenylhexane-1,3-dione is an organic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: C₁₃H₁₆O₂

- Molecular Weight: 204.26 g/mol

- CAS Number: 13893-97-5

The compound features a diketone structure that facilitates interactions with biological molecules, influencing enzyme activity and potentially modulating biochemical pathways.

Synthesis Methods

The synthesis of this compound typically involves:

-

Aldol Condensation:

- Reactants: Acetophenone and isobutyraldehyde.

- Conditions: Base catalyst (sodium or potassium hydroxide).

-

Claisen Condensation:

- Reactants: Acetophenone and ethyl isobutyrate.

- Conditions: Strong base (sodium ethoxide) under reflux.

These methods allow for the production of this compound with varying degrees of purity and yield, depending on the reaction conditions.

The biological activity of this compound is primarily attributed to its diketone functional groups. These groups can participate in hydrogen bonding and coordination with metal ions, influencing the compound's reactivity and interactions with enzymes or receptors.

Potential Biological Activities:

- Anticancer Activity: Preliminary studies suggest that diketones can exhibit cytotoxic effects on cancer cells by interfering with cellular metabolism.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.

Case Studies and Experimental Data

- In Vitro Studies:

-

In Vivo Studies:

- Animal models have been used to assess the safety and efficacy of diketones in therapeutic contexts. For example, compounds similar to this compound were well tolerated in mice without adverse effects on liver function or tumor growth when tested against established tumors .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other diketones:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Phenyl-1,3-butanedione | Shorter carbon chain | Simpler structure; less steric hindrance |

| 1-Phenyl-2,4-pentanedione | Different positioning of ketone groups | Alters reactivity patterns |

| This compound | Contains a methyl group | Enhances solubility and reactivity |

| 1-Phenyl-1,3-hexanedione | Similar structure without methyl group | Less sterically hindered than its methylated counterpart |

Applications in Pharmaceuticals and Industry

This compound is being investigated for its potential applications in drug development. Its ability to interact with specific enzymes makes it a candidate for targeting metabolic pathways associated with diseases such as cancer.

Industrial Applications

The compound also finds use in:

- Organic Synthesis: As an intermediate in the production of pharmaceuticals and agrochemicals.

- Polymer Production: Serving as a cross-linking agent or stabilizer in material science applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-1-phenylhexane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between diketones and aromatic aldehydes. For example, solvent-free methods with isopropylidene malonate and aromatic aldehydes under microwave irradiation (30–60 min, 80–120°C) can yield structurally similar diones with reduced by-products . Acid catalysts (e.g., p-toluenesulfonic acid) in refluxing toluene with a Dean-Stark apparatus for water removal may also be adapted, though solvent selection and catalyst efficiency should be validated via factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm regiochemistry and substituent effects (e.g., phenyl group resonance at δ 7.2–7.5 ppm).

- IR : Detect carbonyl stretching vibrations (~1700–1750 cm) and C-O-C acetal peaks (~1100 cm).

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients.

Cross-referencing with computational predictions (e.g., B3LYP/6-31G**-derived IR spectra) enhances accuracy .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms for this compound?

- Methodological Answer : Discrepancies in oxidation/reduction pathways (e.g., ketone vs. alcohol formation) can be addressed via density functional theory (DFT) calculations. For instance:

- Transition State Analysis : Compare activation energies of competing pathways (e.g., LiAlH reduction leading to axial vs. equatorial alcohol formation) .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions and predict regioselectivity.

Experimental validation via kinetic isotope effects (KIE) or isotopic labeling can reconcile computational and empirical data .

Q. What experimental design strategies are effective for optimizing enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Factorial Design : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) across variables like temperature, pressure, and solvent polarity. A 2 factorial design (8 experiments) identifies dominant factors .

- Machine Learning : Train models on historical enantiomeric excess (ee) data to predict optimal conditions. COMSOL Multiphysics-integrated AI can automate parameter adjustments in real-time .

- In Situ Monitoring : Use Raman spectroscopy to track ee during reactions and adjust chiral auxiliary concentrations dynamically .

Q. How can researchers address discrepancies between theoretical and experimental thermodynamic stability data for this compound?

- Methodological Answer :

- Conformational Analysis : Compare B3LYP/6-311+G(d,p)-optimized geometries with X-ray crystallography data to identify steric or electronic mismatches .

- Lattice Energy Calculations : Use force-field methods (e.g., Dreiding) to assess crystal packing effects, which may explain stability deviations .

- Dynamic NMR : Probe ring-flipping barriers in solution to validate computed activation energies .

Q. What green chemistry approaches are viable for scaling up this compound synthesis?

- Methodological Answer :

- Solvent-Free Mechanochemistry : Ball-milling diketones with aryl aldehydes and catalytic KCO achieves >85% yield in 2 hours, minimizing waste .

- Continuous Flow Systems : Integrate microreactors with in-line purification (e.g., scavenger resins) to enhance throughput and reduce energy use .

- Biocatalysis : Screen lipases or ketoreductases for enantioselective transformations under aqueous conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the oxidative stability of this compound?

- Methodological Answer :

- Replicate Studies : Repeat oxidation experiments (e.g., with KMnO/HSO) under controlled O levels and humidity to identify environmental variables .

- Advanced Analytics : Use LC-MS/MS to detect trace peroxides or radical intermediates that may explain divergent degradation pathways .

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in published datasets and isolate confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.